2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O2S2/c1-13-2-8-16(9-3-13)27-21(28)19-17(10-11-30-19)24-22(27)31-12-18-25-20(26-29-18)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZJWVCIBHXKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C20H18FN5OS |
| Molecular Weight | 395.45 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known for its role in enhancing the compound's lipophilicity and binding affinity to various enzymes and receptors. The thienopyrimidine core contributes to its potential as an anticancer agent by inhibiting cell proliferation through modulation of kinase activity and apoptosis pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : It could act on various receptors, influencing cellular responses related to inflammation and cancer.
- Antioxidant Activity : Some derivatives have shown potential for reducing oxidative stress in cellular models.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that thienopyrimidine derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value of 6.2 μM against colon carcinoma (HCT-116) cells for a related compound .
- Antimicrobial Properties : Compounds containing oxadiazole rings have demonstrated antibacterial and antifungal activities. Their mechanisms often involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
Case Study 1: Anticancer Activity
A study evaluated the effects of a related thienopyrimidine derivative on breast cancer cells (T47D). The compound exhibited significant cytotoxicity with an IC50 value of 27.3 μM, indicating strong potential as a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives, revealing that they possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to inhibit bacterial DNA synthesis .
Comparison with Similar Compounds
Structural Analogues with Thieno[3,2-d]pyrimidinone Cores
a. 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ()
- Core Differences : Contains a dione (two ketones) at positions 2 and 4 vs. the target’s single ketone at position 3.
- Substituents : 2-Chlorophenyl on oxadiazole and 4-fluorobenzyl at position 3.
- The 2-chlorophenyl group offers stronger halogen bonding than fluorine, while the benzyl group introduces flexibility compared to the rigid p-tolyl .
b. 7,9-Bis(4-methoxyphenyl)-2-(3-methyl-5-oxopyrazolyl)pyrido-thieno[3,2-d]pyrimidin-4(3H)-one ()
- Core Differences: Pyrido-thieno-pyrimidinone (additional fused pyridine ring) vs. the simpler thieno-pyrimidinone.
- Substituents : Methoxyphenyl groups enhance solubility via polar methoxy groups, contrasting with the target’s lipophilic p-tolyl and fluorophenyl.
- Implications : The extended aromatic system in the pyrido derivative may improve DNA intercalation but reduce metabolic stability .
Analogues with Varied Heterocyclic Moieties
a. 5-(4-Chlorophenyl)-3-(1,2,4-triazolyl)thiophene-2-carboxylic Acid Derivatives ()
- Core Differences: Thiophene-carboxylic acid with triazole substituents vs. thieno-pyrimidinone-oxadiazole.
- Biological Activity : These compounds exhibited anticancer activity surpassing doxorubicin , attributed to the triazole’s hydrogen-bonding capacity. The target’s oxadiazole may offer similar π-π stacking but with improved metabolic resistance .
b. 2-[(3,5-Dimethylisoxazol-4-yl)methylsulfanyl]-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-one ()
- Core Differences: Thieno[2,3-d]pyrimidinone (different ring fusion) vs. [3,2-d] isomer.
- Substituents : Dimethylisoxazole introduces steric bulk and polarity, differing from the target’s fluorophenyl-oxadiazole.
- Implications : The [2,3-d] isomer may alter binding pocket compatibility in biological targets compared to the [3,2-d] system .
Oxadiazole-Containing Analogues
a. 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-2(1H)-thione ()
- Core Differences: Dihydropyrimidinethione (non-aromatic) vs. aromatic thieno-pyrimidinone.
- Substituents: Similar p-tolyl-oxadiazole motif but lacks the thieno ring’s rigidity.
- Implications: The non-aromatic core may reduce planar stacking interactions but increase conformational flexibility for target binding .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions (e.g., solvent choice, catalysts) be optimized to improve yield?
The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core and substitution of the 4-fluorophenyl-oxadiazole and p-tolyl groups. Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclization steps, while catalysts like p-toluenesulfonic acid improve condensation efficiency . Microwave-assisted synthesis may reduce reaction times and improve selectivity for heterocyclic intermediates . Yield optimization requires monitoring intermediates via TLC or HPLC to isolate high-purity precursors before final coupling.
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (e.g., p-tolyl methyl group at ~2.3 ppm) and sulfur/oxygen-containing functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~450–470 range for this compound).
- IR Spectroscopy : Peaks at ~1600–1650 cm⁻¹ indicate C=N stretching in the oxadiazole ring .
Purity is validated via HPLC with UV detection (λ ~254 nm), targeting ≥95% purity for biological assays .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to thieno-pyrimidine kinase inhibitors .
- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial Susceptibility : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Core Modifications : Compare activity of thieno[3,2-d]pyrimidin-4-one derivatives with varying substituents (e.g., replacing p-tolyl with 4-ethoxyphenyl ).
- Oxadiazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxadiazole to modulate lipophilicity and binding affinity .
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR (PDB ID: 1M17) .
Q. How should researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
- Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability. Poor bioavailability may explain efficacy gaps .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Oxadiazole rings are prone to hydrolysis, which may reduce activity .
- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and half-life .
Q. What computational methods are suitable for predicting physicochemical properties and toxicity?
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), H-bond donors/acceptors, and BBB permeability .
- Toxicity Screening : Use ProTox-II or Derek Nexus to assess hepatotoxicity and mutagenicity risks, particularly for sulfur-containing moieties .
- Molecular Dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories to prioritize stable conformers .
Methodological Guidelines
Q. Experimental Design for SAR Optimization
| Variable | Approach | Relevant Evidence |
|---|---|---|
| Substituent Position | Synthesize analogs with fluorophenyl at ortho/meta positions on oxadiazole | |
| Heterocycle Replacement | Replace oxadiazole with triazole or pyrazole to test ring flexibility | |
| Pharmacophore Mapping | Use Schrödinger’s Phase to identify critical binding motifs |
Q. Data Interpretation Workflow for Conflicting Results
Replicate Experiments : Confirm biological activity in ≥3 independent assays.
Orthogonal Validation : Cross-check enzyme inhibition with cellular assays (e.g., Western blot for target phosphorylation).
Structural Confirmation : Re-analyze compound purity and stability post-assay (e.g., LC-MS to rule out degradation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
